

An In-depth Technical Guide to the Thermodynamic Properties of Dimethyl Malonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethylmalonate*

Cat. No.: *B8719724*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl malonate (CAS No. 108-59-8), the dimethyl ester of malonic acid, is a pivotal reagent in organic synthesis. Its utility spans the production of a wide array of compounds, including barbiturates, vitamins B1 and B6, and various pharmaceuticals.^[1] A thorough understanding of its thermodynamic properties is crucial for process optimization, safety assessments, and the development of novel synthetic routes. This technical guide provides a comprehensive overview of the core thermodynamic properties of dimethyl malonate, detailed experimental protocols for their determination, and visualizations of key experimental workflows.

Core Thermodynamic and Physical Properties

A summary of the key thermodynamic and physical properties of dimethyl malonate is presented below. These values have been compiled from various sources to provide a comparative overview.

Table 1: Physical and Thermodynamic Properties of Dimethyl Malonate

Property	Value	Source(s)
Molecular Formula	$C_5H_8O_4$	[1]
Molar Mass	$132.115 \text{ g}\cdot\text{mol}^{-1}$	[1]
Melting Point	$-62 \text{ }^{\circ}\text{C}$ (211 K)	[1] [2]
Boiling Point	$180\text{--}181 \text{ }^{\circ}\text{C}$ (453-454 K) at 1013 hPa	[1] [2]
Density	$1.154 \text{ g}/\text{cm}^3$ at 20 $^{\circ}\text{C}$	[1] [2]
Vapor Pressure	0.15 hPa at 20 $^{\circ}\text{C}$	[2]
Enthalpy of Vaporization ($\Delta_{\text{vap}}H^{\circ}$)	$53.6 \pm 0.5 \text{ kJ/mol}$ at 298.15 K	[3]
Standard Enthalpy of Combustion ($\Delta_{\text{c}}H^{\circ}\text{liquid}$)	$-2272.3 \pm 1.2 \text{ kJ/mol}$	[4]
Standard Enthalpy of Formation ($\Delta_{\text{f}}H^{\circ}\text{liquid}$)	$-763.9 \pm 1.2 \text{ kJ/mol}$	Calculated from [4]

Note: The standard enthalpy of formation was calculated from the standard enthalpy of combustion using Hess's Law.

Experimental Protocols for Thermodynamic Property Determination

Accurate determination of thermodynamic properties requires precise experimental techniques. The following sections detail the methodologies for measuring key thermodynamic parameters of organic liquids like dimethyl malonate.

Enthalpy of Combustion via Bomb Calorimetry

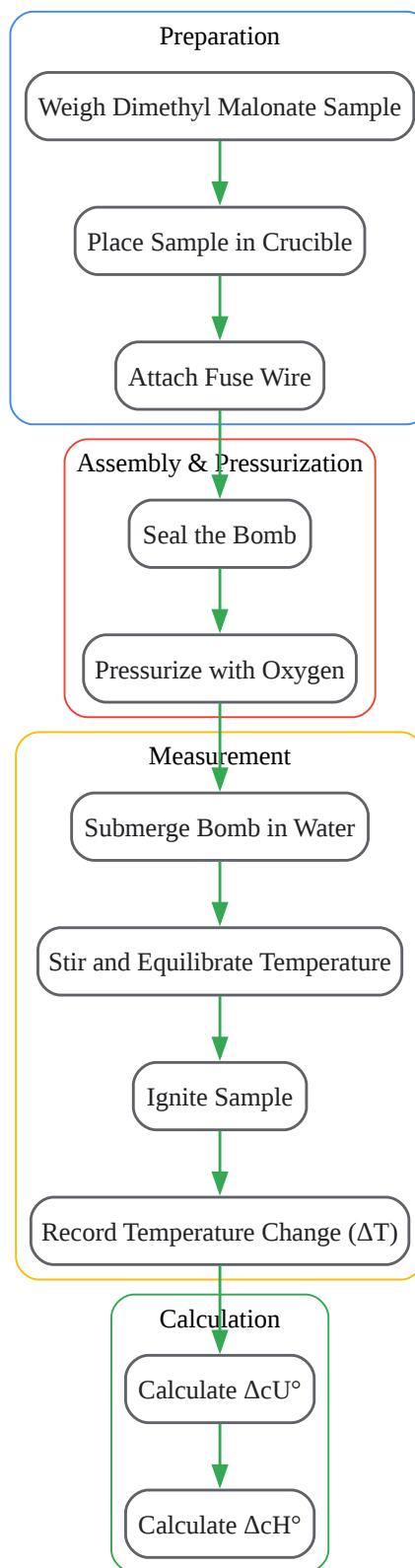
The standard enthalpy of combustion is determined using a bomb calorimeter. This technique measures the heat released when a substance is completely burned in a controlled volume of oxygen.

Experimental Procedure:

- **Sample Preparation:** A precisely weighed sample of dimethyl malonate (typically 0.5-1.0 g) is placed in a crucible within the bomb calorimeter. A fuse wire is positioned to be in contact with the sample.
- **Assembly and Pressurization:** The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
- **Calorimeter Setup:** The sealed bomb is submerged in a known volume of water in an insulated container (the calorimeter). A stirrer ensures uniform temperature distribution, and a high-precision thermometer records the temperature.
- **Ignition and Data Acquisition:** The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion to determine the temperature change (ΔT).
- **Calculation:** The heat of combustion at constant volume (ΔcU°) is calculated using the following equation:

$$\Delta cU^\circ = - (C_{\text{cal}} * \Delta T - q_{\text{fuse}}) / n$$

where:


- C_{cal} is the heat capacity of the calorimeter system, determined by burning a standard substance with a known heat of combustion (e.g., benzoic acid).
- ΔT is the corrected temperature rise.
- q_{fuse} is the heat released by the combustion of the fuse wire.
- n is the number of moles of the sample.
- **Conversion to Enthalpy:** The enthalpy of combustion (ΔcH°) is then calculated from the internal energy change (ΔcU°) using the equation:

$$\Delta cH^\circ = \Delta cU^\circ + \Delta n_{\text{gas}} * RT$$

where:

- Δn_{gas} is the change in the number of moles of gas in the combustion reaction.
- R is the ideal gas constant.
- T is the final temperature.

Diagram of Experimental Workflow:

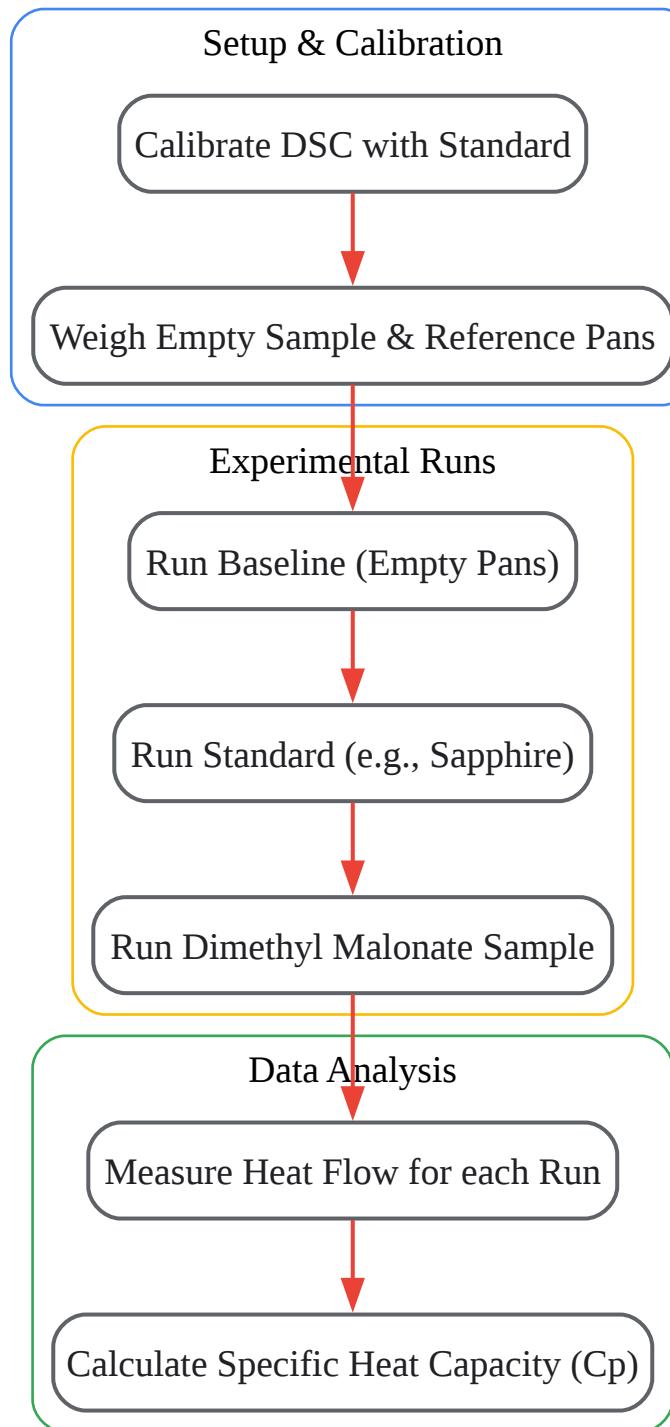
[Click to download full resolution via product page](#)

Caption: Workflow for Bomb Calorimetry.

Heat Capacity by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a widely used technique to measure the heat capacity of a substance by comparing the heat flow required to raise the temperature of a sample and a reference material.

Experimental Procedure:


- **Instrument Calibration:** The DSC instrument is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies of fusion (e.g., indium).
- **Baseline Measurement:** An empty sample pan and an empty reference pan are run through the desired temperature program to obtain a baseline heat flow curve.
- **Standard Measurement:** A known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) is placed in the sample pan, and the temperature program is repeated.
- **Sample Measurement:** A known mass of dimethyl malonate is placed in the sample pan, and the same temperature program is run again.
- **Calculation:** The heat capacity of the sample (C_p, sample) is calculated using the following equation:

$$C_p, \text{sample} = (DSC_{\text{sample}} - DSC_{\text{baseline}}) / (m_{\text{sample}}) * (m_{\text{std}} / (DSC_{\text{std}} - DSC_{\text{baseline}})) * C_p, \text{std}$$

where:

- DSC is the heat flow signal from the respective runs.
- m is the mass.
- C_p, std is the known heat capacity of the standard.

Diagram of Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for DSC Heat Capacity Measurement.

Vapor Pressure Determination

The vapor pressure of a liquid can be determined by several methods, with the choice depending on the expected volatility of the substance. For a compound like dimethyl malonate, both the static method and the Knudsen effusion method are suitable.

a) Static Method

This method directly measures the equilibrium vapor pressure of a substance in a closed system.

Experimental Procedure:

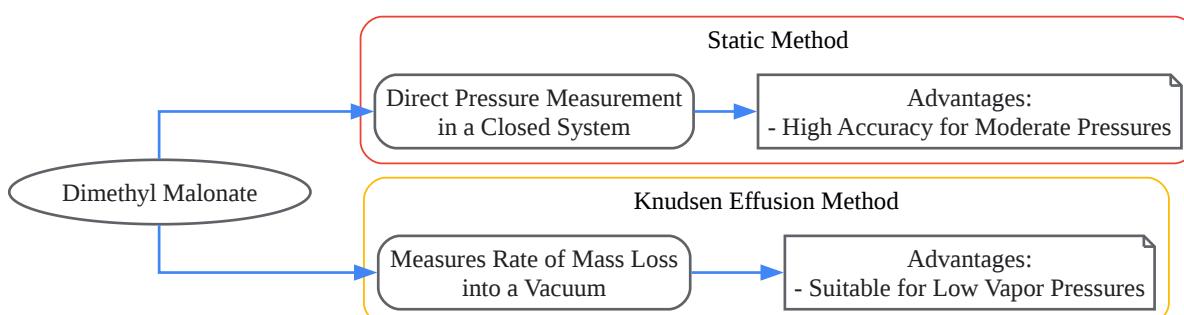
- **Sample Degassing:** A sample of dimethyl malonate is placed in a thermostated vessel connected to a pressure measuring device (manometer). The sample is thoroughly degassed to remove any dissolved gases.
- **Temperature Equilibration:** The vessel is brought to the desired temperature and allowed to reach thermal equilibrium.
- **Pressure Measurement:** The pressure of the vapor in equilibrium with the liquid is measured directly by the manometer.
- **Data Collection:** The procedure is repeated at various temperatures to obtain the vapor pressure curve.

b) Knudsen Effusion Method

This method is particularly useful for substances with low vapor pressures. It measures the rate of mass loss of a substance effusing through a small orifice into a vacuum.

Experimental Procedure:

- **Cell Preparation:** A small amount of dimethyl malonate is placed in a Knudsen cell, which is a container with a small, well-defined orifice.
- **High Vacuum:** The cell is placed in a high-vacuum chamber.
- **Temperature Control:** The cell is heated to a precise and constant temperature.


- Mass Loss Measurement: The rate of mass loss from the cell is measured over time using a sensitive microbalance.
- Vapor Pressure Calculation: The vapor pressure (P) is calculated using the Knudsen equation:

$$P = (\Delta m / (A * \Delta t)) * \sqrt{2 * \pi * R * T / M}$$

where:

- Δm is the mass loss in time Δt .
- A is the area of the orifice.
- R is the ideal gas constant.
- T is the absolute temperature.
- M is the molar mass of the substance.

Diagram of Logical Relationship:

[Click to download full resolution via product page](#)

Caption: Comparison of Vapor Pressure Measurement Methods.

Conclusion

This technical guide has provided a detailed overview of the key thermodynamic properties of dimethyl malonate, along with the experimental methodologies required for their determination. While some experimental data, such as the standard molar entropy and liquid heat capacity, are not readily available in the literature for dimethyl malonate specifically, the detailed protocols provided herein offer a clear path for their experimental determination. The presented data and methodologies are essential for professionals in research, chemical development, and drug discovery, enabling more precise process control, accurate safety assessments, and informed synthetic design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dimethyl malonate - Wikipedia [en.wikipedia.org]
- 2. Dimethyl malonate for synthesis 108-59-8 [sigmaaldrich.com]
- 3. umsl.edu [umsl.edu]
- 4. srd.nist.gov [srd.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermodynamic Properties of Dimethyl Malonate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8719724#thermodynamic-properties-of-dimethylmalonate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com